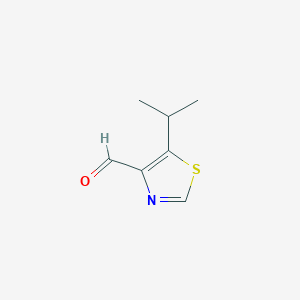
4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) is a chemical compound with the molecular formula C7H9NOS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde group on the thiazole ring.
Industrial Production Methods
Industrial production of 4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: 4-Thiazolecarboxylic acid,5-(1-methylethyl)-(9ci)
Reduction: 4-Thiazolecarbinol,5-(1-methylethyl)-(9ci)
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Thiazolecarboxaldehyde, 4,5-dimethyl-
- 2-Thiazolecarboxaldehyde, 5-methyl-
- 4-Thiazolecarboxaldehyde, 5-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]-
Uniqueness
4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
5-propan-2-yl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-5(2)7-6(3-9)8-4-10-7/h3-5H,1-2H3 |
Clave InChI |
ZNCIEQFZRKIVOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=CS1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














